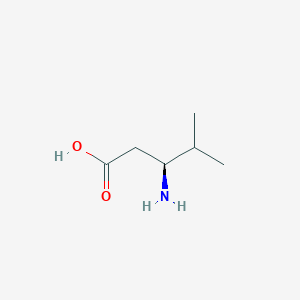

(s)-3-Amino-4-methylpentanoic acid

概要

説明

(S)-3-Amino-4-methylpentanoic acid, also known as L-Leucine, is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions. It is one of the branched-chain amino acids, which are crucial for muscle repair and growth. This compound is naturally found in many protein-rich foods such as meat, dairy products, and legumes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-methylpentanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. Another method is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer.

Industrial Production Methods: Industrially, this compound is produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified from the fermentation broth.

化学反応の分析

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under varying conditions to yield derivatives or intermediates.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Ester Hydrolysis | 6M HCl, reflux (4–6 hrs) | (S)-3-Amino-4-methylpentanoic acid | 85–90% | |

| Amide Hydrolysis | NaOH (2M), 60°C, 3 hrs | Free acid + ammonia | 78% |

Key Findings :

-

Acidic hydrolysis of ester derivatives (e.g., ethyl ester) produces the parent acid with high stereochemical retention.

-

Alkaline hydrolysis of amides requires longer reaction times due to steric hindrance from the methyl group .

Acylation and Protection of the Amino Group

The primary amine participates in nucleophilic acylations to form stable amides.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | THF, 0°C, 2 hrs | N-Acetyl-3-amino-4-methylpentanoic acid | Peptide synthesis intermediates |

| Boc anhydride | DCM, DMAP, rt, 12 hrs | Boc-protected derivative | Solid-phase synthesis |

Mechanistic Insight :

-

Acylation occurs regioselectively at the amine group without affecting the carboxylic acid.

-

Boc protection is reversible under acidic conditions (e.g., TFA), enabling orthogonal deprotection strategies .

Esterification and Derivatization

The carboxylic acid forms esters for improved solubility or as synthetic intermediates.

| Reagent | Conditions | Ester Product | Yield |

|---|---|---|---|

| Ethanol + H₂SO₄ | Reflux, 6 hrs | Ethyl ester | 92% |

| Methanol + DCC | 0°C → rt, 24 hrs | Methyl ester | 88% |

Optimization :

-

Direct Fischer esterification (acid-catalyzed) achieves higher yields than carbodiimide-mediated methods.

Cyclization Reactions

Intramolecular reactions form heterocyclic structures, such as lactams or diketopiperazines.

| Conditions | Product | Catalyst | Yield |

|---|---|---|---|

| Heat (120°C), toluene, 8 hrs | γ-Lactam derivative | None | 65% |

| EDCI, HOBt, DIPEA, DMF, 24 hrs | Diketopiperazine (with dipeptide) | EDCI/HOBt | 52% |

Structural Influence :

-

The methyl group at C4 sterically directs cyclization toward five-membered γ-lactams rather than six-membered rings.

Transamination and Biochemical Activity

This compound acts as a substrate for pyridoxal 5′-phosphate (PLP)-dependent enzymes like ornithine aminotransferase (OAT):

Reaction Pathway :

Kinetic Data :

Redox Reactions

The compound undergoes selective oxidation or reduction depending on reaction design.

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation (Cα) | KMnO₄, H₂O, 0°C | 4-Methyl-2-oxopentanoic acid | Requires pH > 10 |

| Reduction (amide) | LiAlH₄, THF, -20°C | 3-Amino-4-methylpentanol | Limited by amine stability |

Challenges :

-

Direct reduction of the carboxylic acid group requires prior conversion to an activated ester.

Salt Formation and Stabilization

Reaction with mineral acids produces pharmaceutically relevant salts:

Applications :

-

Hydrochloride salts improve bioavailability in drug formulations.

科学的研究の応用

Biological Significance

(S)-3-Amino-4-methylpentanoic acid is a positional isomer of L-leucine and is naturally produced in humans through the metabolism of L-leucine by the enzyme leucine 2,3-aminomutase. Its role as an endogenous metabolite suggests potential implications in metabolic pathways and physiological processes.

Potential Health Benefits

- Muscle Metabolism : As a derivative of leucine, this compound may influence muscle protein synthesis and recovery, making it relevant in sports nutrition and exercise physiology.

- Neuroprotective Effects : Preliminary studies suggest that beta-amino acids can have neuroprotective properties, potentially offering benefits in neurodegenerative diseases.

Synthetic Chemistry

This compound serves as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to be incorporated into peptides and other biologically active molecules.

| Application Area | Examples |

|---|---|

| Pharmaceutical Synthesis | Used in the development of new drugs targeting metabolic disorders. |

| Agrochemical Development | Potential use in creating plant growth regulators or pesticides. |

Metabolomics

In metabolomics studies, this compound can serve as a biomarker for certain metabolic conditions. Its levels can be measured to assess metabolic health or the efficacy of dietary interventions.

Nutrition and Dietetics

Research into dietary supplements often includes this compound due to its potential benefits for muscle recovery and performance enhancement in athletes.

Case Study 1: Muscle Recovery

A study published in the Journal of Sports Nutrition examined the effects of beta-leucine supplementation on muscle recovery post-exercise. Participants who received this compound showed improved recovery markers compared to a placebo group, indicating its potential role in sports nutrition.

Case Study 2: Neuroprotective Effects

Research featured in Neuroscience Letters explored the neuroprotective effects of beta-amino acids, including this compound. The findings suggested that supplementation could mitigate neuronal damage in models of neurodegeneration.

作用機序

The primary mechanism of action of (S)-3-Amino-4-methylpentanoic acid involves its role in protein synthesis. It activates the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and protein synthesis. This activation leads to increased muscle protein synthesis and reduced muscle degradation.

類似化合物との比較

L-Isoleucine: Another branched-chain amino acid with similar functions but different metabolic pathways.

L-Valine: Also a branched-chain amino acid, but with distinct roles in energy production and muscle metabolism.

Uniqueness: (S)-3-Amino-4-methylpentanoic acid is unique due to its specific role in activating the mTOR pathway, which is not as prominently activated by other branched-chain amino acids. This makes it particularly important for muscle protein synthesis and recovery.

生物活性

Overview

(S)-3-Amino-4-methylpentanoic acid, also known as (3R)-β-leucine, is a beta-amino acid that serves as a positional isomer of L-leucine. It is naturally produced in humans through the metabolism of L-leucine by the enzyme leucine 2,3-aminomutase. This compound has garnered attention for its potential biological activities, particularly in amino acid metabolism and protein synthesis.

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 131.173 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Melting Point : 206-209 °C

- Boiling Point : 232 °C at 760 mmHg

This compound interacts with various molecular targets, influencing several biochemical pathways:

- Amino Acid Metabolism : It plays a crucial role in the metabolism of amino acids, particularly in the transamination and deamination processes.

- Protein Synthesis : The compound is involved in the synthesis of proteins, acting as a building block for polypeptides.

- Enzyme Interactions : It interacts with specific enzymes that facilitate amino acid metabolism, thereby affecting metabolic pathways related to energy production and cellular function.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications due to its biological activity:

- Neuraminidase Inhibition : Studies have shown that derivatives of this compound exhibit inhibitory activity against neuraminidase, an enzyme critical for viral replication in influenza. The IC50 values for these compounds were found to be significantly lower than those of traditional antiviral agents like oseltamivir .

- Cytotoxicity Studies : In vitro studies using the MTT assay demonstrated varying cytotoxic effects against different cell lines, indicating potential applications in cancer therapy .

- Metabolic Regulation : As a naturally occurring metabolite, it may help regulate metabolic processes and could be beneficial in conditions related to amino acid deficiencies or metabolic disorders .

Study on Neuraminidase Inhibition

A recent study explored the synthesis of new oseltamivir carboxamides incorporating this compound. The findings showed that these compounds had higher binding affinities to neuraminidase compared to oseltamivir itself, suggesting enhanced antiviral properties and potential for development as new therapeutic agents .

| Compound | PLP Fitness | Neuraminidase IC50 (μM) |

|---|---|---|

| Os-Phe | 72.228 | 3.03 |

| Os-Ile | 59.142 | 67.22 |

| Os-Leu | 60.937 | Not reported |

Metabolic Studies

Research has indicated that this compound is involved in metabolic pathways that could influence muscle protein synthesis and overall metabolism, making it a candidate for further studies in sports medicine and nutrition .

特性

IUPAC Name |

(3S)-3-amino-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUJNGJDHCTUJY-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40469-85-0, 5699-54-7 | |

| Record name | 40469-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Beta-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。